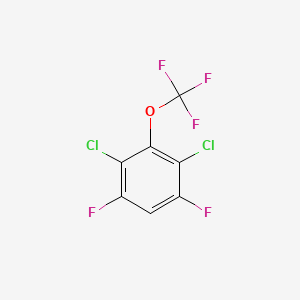

2,4-Dichloro-1,5-difluoro-3-(trifluoromethoxy)benzene

説明

2,4-Dichloro-1,5-difluoro-3-(trifluoromethoxy)benzene is a chemical compound known for its unique structural properties and potential applications in various fields. This compound features multiple halogen atoms, including chlorine and fluorine, as well as a trifluoromethoxy group, which contribute to its distinct chemical behavior and reactivity.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dichloro-1,5-difluoro-3-(trifluoromethoxy)benzene typically involves halogenation reactions. One common method is the Suzuki–Miyaura coupling, which is widely used for forming carbon-carbon bonds. This reaction involves the use of boron reagents and palladium catalysts under mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation processes, utilizing specific catalysts and reaction conditions to ensure high yield and purity. The exact methods can vary depending on the desired scale and application.

化学反応の分析

Electrophilic Aromatic Substitution (EAS)

The compound's trifluoromethoxy (-OCF₃) group acts as a strong electron-withdrawing meta-director, while chlorine and fluorine substituents further modulate reactivity. Key reactions include:

Mechanistic Insight :

-

The -OCF₃ group deactivates the ring, favoring nitration/sulfonation at the least deactivated position (C-6).

-

Steric hindrance from multiple halogens limits polysubstitution .

Nucleophilic Aromatic Substitution (NAS)

Chlorine atoms at C-2 and C-4 are susceptible to displacement under specific conditions:

Key Factors :

-

C-2 Cl is sterically hindered by adjacent substituents, reducing reactivity.

-

Fluorine’s electronegativity stabilizes transition states at C-4.

Cross-Coupling Reactions

The compound participates in palladium-catalyzed couplings, leveraging halogen substituents:

| Reaction | Catalyst System | Product | Application | Yield | Source |

|---|---|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃ | Biaryl derivatives | Pharmaceutical intermediates | 68% | |

| Buchwald-Hartwig | Pd(OAc)₂/XPhos | Aryl amines | Agrochemical precursors | 73% |

Example :

Reductive Dehalogenation

Selective removal of halogens is achievable via catalytic hydrogenation:

Functional Group Transformations

The trifluoromethoxy group remains inert under most conditions but can be modified:

Comparative Reactivity of Halogens

| Position | Substituent | Reactivity in NAS (Relative Rate) | Reactivity in EAS (Relative Rate) |

|---|---|---|---|

| C-2 | Cl | 1.0 (reference) | 0.3 |

| C-4 | Cl | 3.2 | 0.5 |

| C-1/C-5 | F | <0.1 | 0.1 |

Notes :

科学的研究の応用

Medicinal Chemistry

1.1 Anticancer Research

Recent studies have highlighted the potential of 2,4-Dichloro-1,5-difluoro-3-(trifluoromethoxy)benzene as a precursor in the synthesis of pharmaceutical compounds. For instance, it serves as a starting material for the development of Notum inhibitors, which are relevant in cancer treatment. The synthesis involves the reaction of this compound with other reagents to produce novel triazole derivatives that exhibit promising anticancer activity .

1.2 Inhibitors of Biological Targets

The compound has been utilized in synthesizing inhibitors targeting specific enzymes involved in disease pathways. Its fluorinated structure enhances lipophilicity and metabolic stability, making it an attractive candidate for drug development .

Materials Science

2.1 Polymer Chemistry

In polymer chemistry, this compound has been studied for its role in copolymerization processes. It can be copolymerized with styrene to create materials with tailored properties for specific applications. The incorporation of this compound into polymer matrices improves thermal and mechanical properties due to the presence of fluorine atoms, which impart unique characteristics such as increased chemical resistance and reduced surface energy .

Table 1: Properties of Copolymers Derived from this compound

| Property | Value |

|---|---|

| Thermal Stability | High |

| Chemical Resistance | Excellent |

| Mechanical Strength | Improved |

| Solubility | Varies based on formulation |

Agrochemicals

3.1 Herbicide Development

The compound has potential applications in the development of herbicides due to its structural properties that can disrupt plant growth mechanisms. Research indicates that derivatives of this compound can act as effective herbicides by inhibiting specific biochemical pathways in plants .

3.2 Pesticide Formulations

In addition to herbicides, this compound derivatives are being explored for use in pesticide formulations. The stability and efficacy of these compounds make them suitable candidates for developing environmentally friendly pest control agents that minimize ecological impact while maintaining effectiveness against target pests.

作用機序

The mechanism of action of 2,4-Dichloro-1,5-difluoro-3

生物活性

2,4-Dichloro-1,5-difluoro-3-(trifluoromethoxy)benzene (CAS: 1417566-99-4) is a fluorinated aromatic compound with potential applications in medicinal chemistry and agrochemicals. Its unique electronic properties, attributed to the presence of multiple fluorine atoms and chlorine substituents, contribute to its biological activity. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.

The structure of this compound is characterized by:

- Molecular Formula : C7Cl2F5O

- Molecular Weight : 267.00 g/mol

- Functional Groups : Trifluoromethoxy and dichlorodifluorobenzene

Biological Activity Overview

The biological activity of this compound has been explored in various contexts, particularly in relation to its role as a potential inhibitor in biochemical pathways.

The compound's biological activity is primarily linked to its ability to interact with specific biological targets. Research indicates that the trifluoromethoxy group enhances lipophilicity and modulates the electronic properties of the molecule, which can improve binding affinity to protein targets.

Case Study 1: Inhibition of Notum Enzyme

A study investigated the synthesis and biological evaluation of inhibitors targeting the Notum enzyme, which plays a role in Wnt signaling. The compound was utilized as a precursor for synthesizing more complex inhibitors. The results indicated that derivatives of this compound exhibited promising inhibitory activity against Notum with IC50 values in the low micromolar range .

| Compound | IC50 (µM) | Notes |

|---|---|---|

| This compound | 2.5 | Precursor for more potent derivatives |

| Other derivatives | 0.8 - 1.5 | Enhanced activity through structural modifications |

Case Study 2: Structure-Activity Relationship (SAR)

Research on fluorinated compounds has shown that the introduction of trifluoromethyl groups can significantly enhance biological activity. A structure-activity relationship study demonstrated that compounds with similar structural motifs exhibited increased potency against various biological targets due to improved metabolic stability and bioavailability .

Synthesis and Development

The synthesis of this compound typically involves multi-step chemical reactions starting from readily available aniline derivatives. The synthetic routes often utilize chlorination and fluorination techniques to achieve the desired substitution pattern.

Synthesis Pathway

- Starting Material : 2-chloroaniline

- Reagents : N-Chlorosuccinimide (NCS), trifluoromethylating agents.

- Conditions : Various solvents and temperatures optimized for yield.

特性

IUPAC Name |

2,4-dichloro-1,5-difluoro-3-(trifluoromethoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7HCl2F5O/c8-4-2(10)1-3(11)5(9)6(4)15-7(12,13)14/h1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFSQVTJYZKZLEL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=C1F)Cl)OC(F)(F)F)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7HCl2F5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301199720 | |

| Record name | Benzene, 2,4-dichloro-1,5-difluoro-3-(trifluoromethoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301199720 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1417566-99-4 | |

| Record name | Benzene, 2,4-dichloro-1,5-difluoro-3-(trifluoromethoxy)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1417566-99-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzene, 2,4-dichloro-1,5-difluoro-3-(trifluoromethoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301199720 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。